molecular formula C18H15N3O4S B2399619 2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide CAS No. 2094699-92-8

2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B2399619
CAS No.: 2094699-92-8
M. Wt: 369.4
InChI Key: XPLJIZFSKNJCEF-UHFFFAOYSA-N
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Description

2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methanesulfonyl group, a phenoxyphenyl group, and a pyrimidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through nucleophilic aromatic substitution reactions, often using phenol derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the pyrimidine or phenoxyphenyl groups.

    Other Pyrimidine Derivatives: Compounds such as 2-aminopyrimidines and 2-thiopyrimidines.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-methylsulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26(23,24)18-19-12-11-15(21-18)17(22)20-14-9-5-6-10-16(14)25-13-7-3-2-4-8-13/h2-12H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLJIZFSKNJCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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